molecular formula C6H7ClN2O B15054563 (4-Amino-2-chloropyridin-3-yl)methanol

(4-Amino-2-chloropyridin-3-yl)methanol

Cat. No.: B15054563
M. Wt: 158.58 g/mol
InChI Key: UBLVGVMBRIHMES-UHFFFAOYSA-N
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Description

(4-Amino-2-chloropyridin-3-yl)methanol (molecular formula: C₆H₇ClN₂O) is a pyridine derivative substituted with an amino (-NH₂) group at position 4, a chlorine (-Cl) atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 2. This compound is a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its unique functional group arrangement enables interactions with biological targets, such as enzymes and receptors, making it valuable in drug discovery .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(4-amino-2-chloropyridin-3-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

UBLVGVMBRIHMES-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyridine with ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of (4-Amino-2-chloropyridin-3-yl)methanol often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and pyridine N-oxides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

(4-Amino-2-chloropyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the pyridine ring allow the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of this compound are best understood through comparison with analogs. Below is an analysis of key structural and functional differences:

Structural Analogues and Their Features

Table 1: Comparison of Substituent Positions and Functional Groups
Compound Name Substituent Positions Functional Groups Key Differences
This compound 4-NH₂, 2-Cl, 3-CH₂OH Amino, chloro, hydroxymethyl Reference compound
4-Amino-2-chloropyridine 4-NH₂, 2-Cl Amino, chloro Lacks hydroxymethyl group; reduced solubility and reactivity
3-Amino-2-chloropyridine 3-NH₂, 2-Cl Amino, chloro Amino group at position 3 alters target interactions
(4-Amino-6-chloropyridin-3-yl)methanol 4-NH₂, 6-Cl, 3-CH₂OH Amino, chloro, hydroxymethyl Chlorine at position 6 reduces steric hindrance, enhancing synthetic utility
(2-Aminopyridin-4-yl)methanol 2-NH₂, 4-CH₂OH Amino, hydroxymethyl Different substitution pattern; weaker enzyme affinity
(3-Chloropyridin-4-yl)methanol 3-Cl, 4-CH₂OH Chloro, hydroxymethyl Chlorine at position 3; distinct metabolic profile

Unique Features of this compound

The compound’s dual functionality (amino and hydroxymethyl groups) and chlorine placement at position 2 distinguish it from analogs:

  • Enhanced Reactivity: The hydroxymethyl group enables oxidation/reduction reactions, while the amino group facilitates nucleophilic substitutions. This dual reactivity is critical in synthesizing heterocyclic drugs .
  • Biological Selectivity : The 2-chloro substituent increases steric hindrance, favoring selective binding to kinase enzymes over other targets .
  • Solubility: The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated analogs like 4-Amino-2-chloropyridine .

Impact of Substituent Position on Activity

  • Chlorine Position: Moving chlorine from position 2 (target compound) to 6 (as in 4-Amino-6-chloropyridin-3-yl)methanol) reduces steric effects, altering substrate binding in enzyme assays .
  • Amino Group Position: 3-Amino-2-chloropyridine shows weaker anticancer activity due to suboptimal hydrogen bonding with targets .

Biological Activity

(4-Amino-2-chloropyridin-3-yl)methanol is a pyridine derivative characterized by the presence of an amino group and a chlorine atom on the pyridine ring. With the molecular formula C6H7ClN2O, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent.

The chemical structure of this compound contributes to its biological activity. The presence of both an amino group and a methanol group allows for unique interactions with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
IUPAC NameThis compound
InChI KeyUBLVGVMBRIHMES-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C(=C1N)CO)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and chloro groups facilitate strong interactions that can modulate enzyme activity, potentially leading to therapeutic effects. Notably, it has been identified as a potassium channel blocker , which is significant in various physiological processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Potassium Channel Blockade : This compound has shown efficacy in blocking potassium channels, which can influence cardiac and neuronal excitability.
  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor for certain enzymes, contributing to its potential as a therapeutic agent in diseases where enzyme regulation is crucial.
  • Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may exhibit antimicrobial activity, although further research is required to establish efficacy and mechanisms.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Potassium Channels : Research demonstrated that this compound effectively inhibits specific potassium channels in vitro, which could have implications for treating arrhythmias or other cardiac conditions.
  • Enzyme Inhibition Studies : A study focusing on enzyme inhibitors reported that derivatives of this compound could inhibit target enzymes by up to 60% at specific concentrations, showcasing its potential in drug development against various diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination and amination of pyridine derivatives. Its derivatives have been explored for enhanced biological activities:

DerivativeBiological Activity
4-Amino-2-chloropyridinePotassium channel blocker
2-Chloro-4-pyridylamineEnzyme inhibitor
3-Amino-2-chloropyridineVaries based on substitution

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